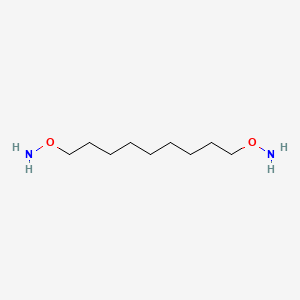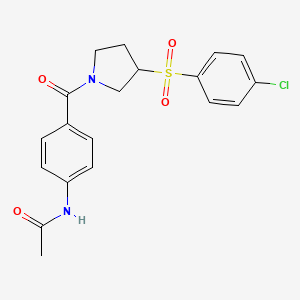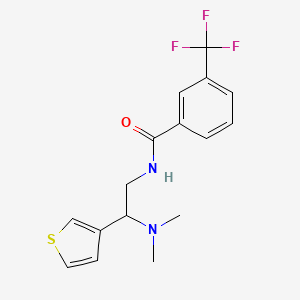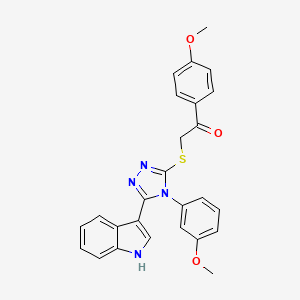
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is likely related to triazine derivatives, which are known for their wide range of applications, including pharmaceuticals and agrochemicals. Triazines and their derivatives are of significant interest due to their biological and chemical properties.
Synthesis Analysis
Triazine derivatives can be synthesized through various methods, including the condensation of isocyanates with amines in the presence of morpholine and cyclization processes. For example, a similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized by condensation followed by cyclization (Hao et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into the synthesis of 1,3,5-triazine derivatives, including compounds with structures similar to N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, has provided valuable insights into chemical properties and potential applications. Zhang Li-hu (2014) demonstrated the synthesis of 1,3,5-triazine derivatives by cyclization and subsequent reactions with morpholine and other nucleophiles, highlighting the compound's versatility and potential for further functionalization (Zhang, 2014).
Potential Therapeutic Applications
The compound's structural features suggest potential therapeutic applications. Research by D. J. Collins et al. (2000) on dihydro-1,2,4-triazin-6(1H)-ones, closely related to the query compound, explored chemical modifications yielding derivatives with potential biological activities (Collins, 2000). Additionally, compounds incorporating morpholino and 1,3,5-triazine moieties have been synthesized and evaluated for their antifungal and cytotoxic properties, as demonstrated by Enosha Harshani De Silva et al. (2021), indicating the compound's relevance in developing antimicrobial and cancer therapeutics (De Silva et al., 2021).
Antimicrobial and Antifungal Activities
Compounds with similar structural features have shown significant antimicrobial and antifungal activities. For instance, A. Abu‐Hashem et al. (2020) synthesized novel derivatives with potential as anti-inflammatory and analgesic agents, showcasing the broader pharmacological potential of triazine-containing compounds (Abu‐Hashem et al., 2020).
Chemical Reactions and Modifications
The reactivity of similar compounds has been extensively studied, revealing insights into possible chemical modifications and applications. For example, the work by Simon M. Ametamey and H. Heimgartner (1990) on reactions of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazole-2(3H)-thione, presents a framework for understanding the chemical behavior and reactivity of triazine-based compounds, providing a foundation for further synthetic applications (Ametamey & Heimgartner, 1990).
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN7O3/c1-27(2)20-24-17(25-21(26-20)28-7-9-32-10-8-28)12-23-19(31)14-11-18(30)29(13-14)16-5-3-15(22)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,23,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGVSTNHNTZVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)
methanone](/img/structure/B2489268.png)

![3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489270.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)

![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)
![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)

![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)
![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)
